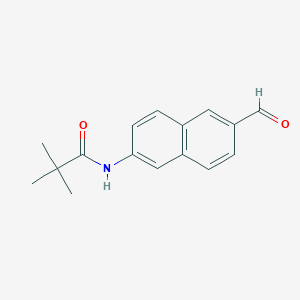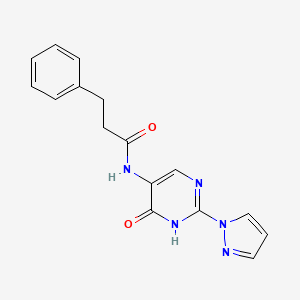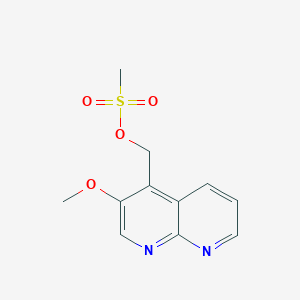
(3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate is a chemical compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the 3-position and a methanesulfonate ester at the 4-position of the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized using multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst.
Methoxy Group Introduction: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Methanesulfonate Ester Formation: The final step involves the esterification of the naphthyridine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the naphthyridine ring, potentially converting it to a dihydro or tetrahydro derivative.
Substitution: The methanesulfonate ester group can be substituted with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include dihydro or tetrahydro naphthyridine derivatives.
- Substitution products include various amine or thiol derivatives.
Scientific Research Applications
(3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or photochemical properties.
Mechanism of Action
The mechanism of action of (3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, resulting in anticancer activity.
Comparison with Similar Compounds
1,8-Naphthyridine Derivatives: Compounds with similar core structures but different substituents.
Methanesulfonate Esters: Compounds with similar ester groups but different core structures.
Uniqueness: (3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate is unique due to its specific combination of a naphthyridine core with a methoxy group and a methanesulfonate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H12N2O4S |
|---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
(3-methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C11H12N2O4S/c1-16-10-6-13-11-8(4-3-5-12-11)9(10)7-17-18(2,14)15/h3-6H,7H2,1-2H3 |
InChI Key |
QFKUPIRDCFRNBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=C1COS(=O)(=O)C)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)
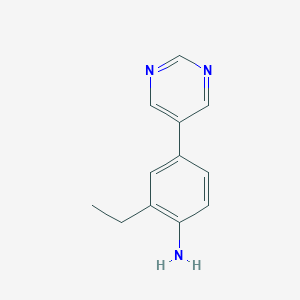

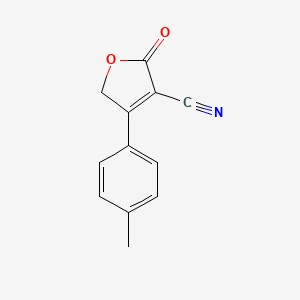
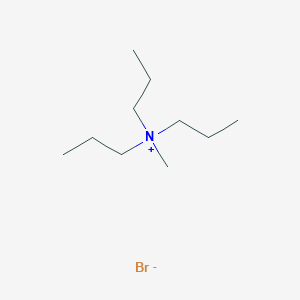
![4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)
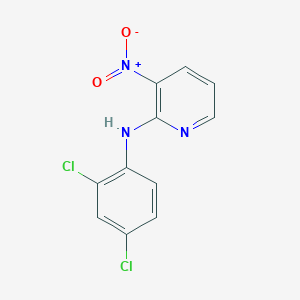
![4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13872784.png)

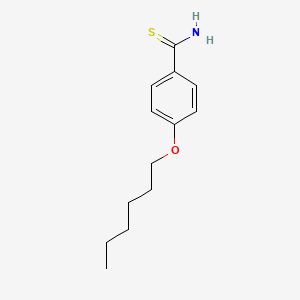
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide](/img/structure/B13872806.png)
